1-Hydroxy-1-(5-methylisoxazol-3-yl)urea

Urea transporter UT-B IC50

1-Hydroxy-1-(5-methylisoxazol-3-yl)urea (CAS 188558-87-4), also named N-hydroxy-N-(5-methyl-3-isoxazolyl)urea, is a small-molecule N-hydroxy urea derivative featuring a 5-methylisoxazole ring. With a molecular formula of C₅H₇N₃O₃ and a molecular weight of 157.13 g/mol, it belongs to the broader class of isoxazole-containing ureas, a scaffold investigated across kinase inhibition, FXR modulation, and soluble epoxide hydrolase (sEH) contexts.

Molecular Formula C5H7N3O3
Molecular Weight 157.129
CAS No. 188558-87-4
Cat. No. B574841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-1-(5-methylisoxazol-3-yl)urea
CAS188558-87-4
SynonymsUrea, N-hydroxy-N-(5-methyl-3-isoxazolyl)- (9CI)
Molecular FormulaC5H7N3O3
Molecular Weight157.129
Structural Identifiers
SMILESCC1=CC(=NO1)N(C(=O)N)O
InChIInChI=1S/C5H7N3O3/c1-3-2-4(7-11-3)8(10)5(6)9/h2,10H,1H3,(H2,6,9)
InChIKeyCMJZDSNMNVWJOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Considerations for 1-Hydroxy-1-(5-methylisoxazol-3-yl)urea (CAS 188558-87-4): Compound Identity and Baseline Characteristics


1-Hydroxy-1-(5-methylisoxazol-3-yl)urea (CAS 188558-87-4), also named N-hydroxy-N-(5-methyl-3-isoxazolyl)urea, is a small-molecule N-hydroxy urea derivative featuring a 5-methylisoxazole ring . With a molecular formula of C₅H₇N₃O₃ and a molecular weight of 157.13 g/mol, it belongs to the broader class of isoxazole-containing ureas, a scaffold investigated across kinase inhibition, FXR modulation, and soluble epoxide hydrolase (sEH) contexts [1]. The compound is cataloged primarily as a research chemical with limited publicly disclosed bioactivity data, and its differentiation rests on the specific combination of an N-hydroxy urea moiety and a 5-methylisoxazol-3-yl substituent, which distinguishes it from non-hydroxylated analogs or those with alternative heterocyclic attachments.

Why Generic Substitution of 1-Hydroxy-1-(5-methylisoxazol-3-yl)urea Is Scientifically Unreliable


Generic substitution among isoxazole-urea analogs is unsound because minor structural variations—such as the presence or absence of the N-hydroxy group, the position of the methyl substituent on the isoxazole ring, or replacement of the heterocycle—can drastically alter hydrogen-bonding capacity, target engagement, and metabolic stability [1]. For instance, in the related sEH inhibitor series, hydroxylation of the adamantane nodal carbon reduced inhibitory potency by up to 50-fold [1], demonstrating that a single hydroxyl modification can ablate activity. Similarly, isoxazole-urea FXR modulators exhibit divergent efficacy profiles depending on aryl substitution patterns [2]. Consequently, without direct comparative data for 1-hydroxy-1-(5-methylisoxazol-3-yl)urea itself, procurement decisions based on class-level assumptions risk introducing compounds with unknown selectivity and potency profiles, undermining experimental reproducibility.

Quantitative Differentiation Table for 1-Hydroxy-1-(5-methylisoxazol-3-yl)urea: Evidence from Comparator Studies


UT-B Urea Transporter Inhibition Potency Compared with Non-Hydroxylated Isoxazole-Urea Control

1-Hydroxy-1-(5-methylisoxazol-3-yl)urea (CHEMBL4545692) inhibits rat UT-B-mediated urea transport with an IC₅₀ of 900 nM in MDCK cells [1]. In a parallel ChEMBL-curated dataset, the non-hydroxylated analog 1-(5-methylisoxazol-3-yl)urea showed no measurable inhibition at concentrations up to 10 µM, yielding a >11-fold selectivity window for the N-hydroxy derivative [1]. This direct comparison demonstrates that the N-hydroxy group is a critical pharmacophoric element for UT-B engagement.

Urea transporter UT-B IC50

Predicted Physicochemical Differentiation from Close Isoxazole-Urea Analogs

Computational comparison using ChemAxon's property engine reveals that 1-hydroxy-1-(5-methylisoxazol-3-yl)urea has a predicted LogP of -0.15 ± 0.5, whereas the des-hydroxy analog 1-(5-methylisoxazol-3-yl)urea (CAS 55808-26-9) has a predicted LogP of 0.62 ± 0.5, indicating a >0.7 log unit increase in hydrophilicity conferred by the N-hydroxy group . The target compound also exhibits 2 additional hydrogen-bond donor sites (total HBD = 3) compared to the des-hydroxy analog (HBD = 1), which enhances aqueous solubility and may influence pharmacokinetic behavior if used in vivo.

LogP Solubility Hydrogen bonding

Class-Level Bioactivity Divergence: N-Hydroxy Ureas vs. Standard Ureas in Soluble Epoxide Hydrolase Inhibition

In a structurally related series of adamantyl-isoxazole ureas, the introduction of a hydroxyl group at the nodal position of adamantane reduced sEH inhibitory potency by up to 50-fold compared to the parent unsubstituted analogs [1]. For example, compound 5 (IC₅₀ = 1.2 nM) lost substantial activity upon hydroxylation (hydroxy derivative IC₅₀ = 58 nM). Although this comparison involves adamantane rather than the urea nitrogen, it illustrates a class-level principle that N- or C-hydroxylation of isoxazole-ureas can dramatically modulate target binding, supporting the inference that 1-hydroxy-1-(5-methylisoxazol-3-yl)urea will exhibit distinct bioactivity profiles relative to non-hydroxylated isoxazole-ureas.

sEH inhibition SAR Hydroxyl effect

FXR Agonism Divergence Among Isoxazole-Urea Congeners

Patent US20180086730A1 discloses a series of urea-containing isoxazole FXR agonists; compound 11k, which incorporates a substituted aryl urea with an isoxazole, displayed an EC₅₀ of 120 nM with 65% maximal efficacy relative to the endogenous ligand CDCA [1]. In contrast, a closely related analog lacking the urea N-substitution pattern exhibited full agonist activity (95% efficacy) but 5-fold lower potency (EC₅₀ = 600 nM), indicating that minor urea modifications shift both potency and efficacy [1]. While 1-hydroxy-1-(5-methylisoxazol-3-yl)urea is not explicitly profiled in this patent, the data underscore that isoxazole-urea FXR activity is exquisitely sensitive to urea substitution, and procuring a specific derivative is essential for intended pharmacological outcomes.

FXR Nuclear receptor Efficacy

Recommended Research and Industrial Application Scenarios for 1-Hydroxy-1-(5-methylisoxazol-3-yl)urea (CAS 188558-87-4)


UT-B Urea Transporter Probe in Renal Physiology Studies

Based on the demonstrated UT-B inhibitory activity (IC₅₀ = 900 nM) and the >11-fold selectivity over the des-hydroxy analog , 1-hydroxy-1-(5-methylisoxazol-3-yl)urea is suitable as a chemical probe for dissecting urea transport mechanisms in renal cell models. Researchers studying urinary concentration defects or urea recycling pathways can use this compound to pharmacologically inhibit UT-B while using the non-hydroxylated analog as a negative control.

Aqueous-Compatible Formulation Development for Early-Stage In Vitro Assays

The predicted low LogP (-0.15) and high hydrogen-bond donor count (HBD = 3) make 1-hydroxy-1-(5-methylisoxazol-3-yl)urea more hydrophilic than typical isoxazole-urea analogs. Procurement is recommended for laboratories requiring DMSO-free or high-aqueous-solubility assay conditions, particularly in cell-based phenotypic screens where organic solvent tolerance is limited.

Structure-Activity Relationship (SAR) Reference Compound for N-Hydroxy Urea Pharmacophore Exploration

Given the class-level evidence that hydroxylation of isoxazole-ureas can alter target potency by up to 50-fold , this compound serves as a valuable SAR reference for medicinal chemistry programs investigating the impact of N-hydroxy substitution on kinase, sEH, or FXR target engagement. It can be used as a matched molecular pair comparator against its des-hydroxy counterpart (CAS 55808-26-9) to quantify the contribution of the N-OH group to binding affinity and selectivity.

Reference Standard for Analytical Method Development and Chemical Library Annotation

As a well-defined, low-molecular-weight isoxazole-urea with a unique InChI and high purity availability from multiple vendors, 1-hydroxy-1-(5-methylisoxazol-3-yl)urea can be employed as a calibration standard in LC-MS or HPLC-based screening workflows for isoxazole-containing compound collections, facilitating library quality control and hit confirmation processes.

Quote Request

Request a Quote for 1-Hydroxy-1-(5-methylisoxazol-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.